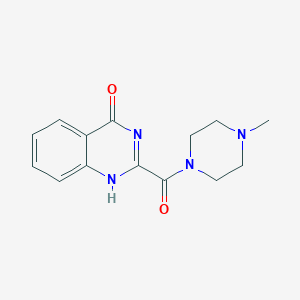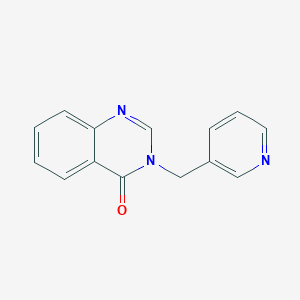![molecular formula C19H17BrN2O3S B252088 N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252088.png)
N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BPTES, and it has been studied for its ability to inhibit the activity of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Mécanisme D'action
BPTES inhibits the activity of glutaminase by binding to its active site. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used by cancer cells to produce energy and other essential molecules. By inhibiting glutaminase, BPTES disrupts this process and induces cell death in cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to induce cell death in cancer cells both in vitro and in vivo. It has also been shown to reduce tumor growth in animal models of cancer. BPTES has been found to be selective for cancer cells, with minimal effects on normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
BPTES has several advantages for lab experiments. It is a specific inhibitor of glutaminase, and its effects on cancer cells can be easily measured using assays such as cell viability assays and apoptosis assays. However, BPTES has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for research on BPTES. One area of interest is the development of more potent and selective inhibitors of glutaminase based on the structure of BPTES. Another area of interest is the investigation of the role of glutaminase in other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, the combination of BPTES with other cancer therapies is an area of active research.
Méthodes De Synthèse
The synthesis of BPTES involves the reaction of 4-bromo-3-methoxynaphthalene-2-carbonyl chloride with thiophene-2-carboxamide in the presence of a base such as triethylamine. The resulting compound is then treated with ethylenediamine to yield N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide.
Applications De Recherche Scientifique
BPTES has been studied for its potential applications in cancer research. Glutaminase is an enzyme that is overexpressed in many types of cancer cells, and its activity is essential for cancer cell metabolism. By inhibiting the activity of glutaminase, BPTES has been shown to induce cell death in cancer cells while sparing normal cells.
Propriétés
Formule moléculaire |
C19H17BrN2O3S |
|---|---|
Poids moléculaire |
433.3 g/mol |
Nom IUPAC |
N-[2-[(4-bromo-3-methoxynaphthalene-2-carbonyl)amino]ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H17BrN2O3S/c1-25-17-14(11-12-5-2-3-6-13(12)16(17)20)18(23)21-8-9-22-19(24)15-7-4-10-26-15/h2-7,10-11H,8-9H2,1H3,(H,21,23)(H,22,24) |
Clé InChI |
HKYOKGLTCBOYRU-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=CS3)Br |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=CS3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(dimethylamino)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B252015.png)


![3-[3-(dimethylamino)propyl]-4(3H)-quinazolinone](/img/structure/B252025.png)
![2,5-dichloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B252033.png)
![N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252035.png)
![N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B252036.png)
![N-[2-(2-naphthoylamino)ethyl]-2-pyrazinecarboxamide](/img/structure/B252037.png)
![6-methyl-N-[2-(2-naphthoylamino)ethyl]nicotinamide](/img/structure/B252040.png)
![N-(2-{[(3,4-dimethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252044.png)
![5-bromo-N-{2-[(2-thienylcarbonyl)amino]ethyl}-2-furamide](/img/structure/B252045.png)
![N-(2-{[(2-methoxy-3-methylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252047.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252048.png)
![N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B252049.png)